

Structure-activity relationship (SAR) of 4,5-diphenyl vs. 2-methylated imidazole series

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Compound of Interest

Compound Name: 4,5-Dichloro-2-methylimidazole

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A comparative analysis of the structure-activity relationships (SAR) of 4,5-diphenylimidazoles and 2-methylated imidazoles reveals distinct pharmacological profiles and therapeutic applications. While both scaffolds are derived from the versatile imidazole ring, their substitution patterns give rise to unique interactions with biological targets, leading to differing activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a detailed comparison of their SAR, supported by experimental data, protocols, and visual diagrams to aid researchers in drug discovery and development.

Section 1: Comparative Biological Activities

The 4,5-diphenylimidazole core is frequently associated with activities that stem from its bulky, hydrophobic nature, allowing for significant van der Waals and pi-stacking interactions within protein binding pockets. In contrast, the smaller 2-methyl group on the imidazole ring often serves as a key structural motif in compounds that act as precursors or ligands, with its activity being highly dependent on further substitutions on the imidazole ring.

Anticancer Activity

4,5-Diphenylimidazole Series: Derivatives of this series have shown potent anticancer effects through multiple mechanisms. For instance, certain analogs function as dual-mode anticancer agents by inhibiting histone deacetylases (HDAC) and exhibiting antivascular effects.[1] Other derivatives have been investigated as p53-MDM2 binding inhibitors, inducing cell cycle arrest and cytotoxicity in various cancer cell lines.[2] The bulky diphenyl groups are crucial for occupying hydrophobic pockets in these target proteins.

2-Methylated Imidazole Series: The 2-methylimidazole moiety is a key component of several nitroimidazole antibiotics which also possess anticancer properties, particularly against anaerobic bacteria found in hypoxic tumor environments.[3] The 2-methyl group itself does not confer major cytotoxic effects but is a critical structural element for the activity of the final drug molecule.

Section 2: Enzyme Inhibition

A significant area of investigation for both series is their ability to inhibit various enzymes, with the substitution patterns dictating their selectivity and potency.

Kinase Inhibition

4,5-Diphenylimidazole Series: This series is well-known for its potent inhibition of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4][5][6][7] The two phenyl rings at the 4 and 5 positions are critical for binding to the ATP-binding pocket of the kinase.

Other Enzyme Inhibition

4,5-Diphenylimidazole Series: Certain derivatives have been identified as effective α -glucosidase inhibitors, suggesting a potential role in the management of diabetes.[8]

2-Methylated Imidazole Series: Novel 2-methylimidazolium salts have demonstrated effective inhibition of carbonic anhydrase I and II, as well as acetylcholinesterase, with K_i values in the nanomolar range.[9] This highlights their potential in neurological disorders. Furthermore, 2-methylimidazole has been shown to be a less potent inhibitor of CYP2E1 compared to imidazole.[10]

Section 3: Antimicrobial Activity

Both imidazole series have been explored for their potential as antimicrobial agents, with different spectra of activity.

Antibacterial Activity

4,5-Diphenylimidazole Series: Thiol derivatives of 4,5-diphenylimidazole have been synthesized and evaluated for their antibacterial activity. For example, compound 6d was found

to be twice as potent as ciprofloxacin against *Staphylococcus aureus* with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[11]

2-Methylated Imidazole Series: 2-Methylimidazole is a precursor to several nitroimidazole antibiotics like metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa.[3]

Antifungal and Anthelmintic Activity

4,5-Diphenylimidazole Series: Various derivatives have demonstrated antifungal activity.[12] [13] Additionally, a series of 2-substituted-4,5-diphenyl imidazoles have shown significant anthelmintic activity, with some compounds exhibiting faster paralysis and death times for worms than the standard drugs albendazole and piperazine citrate.[14]

Section 4: Quantitative Data Summary

The following tables summarize the quantitative biological data for representative compounds from both series.

Table 1: Antibacterial Activity of 4,5-Diphenylimidazole Derivatives[11]

Compound	Target Organism	MIC (µg/mL)
6c	<i>Staphylococcus aureus</i>	16
6c	<i>Enterococcus faecalis</i>	16
6d	<i>Staphylococcus aureus</i>	4
Ciprofloxacin	<i>Staphylococcus aureus</i>	8

Table 2: Enzyme Inhibition by 2-Methylimidazolium Salts[9]

Compound	Target Enzyme	Ki (nM)
1a-e	hCA I	26.45 ± 6.49 - 77.60 ± 9.53
2a-e	hCA I	26.45 ± 6.49 - 77.60 ± 9.53
1a-e	hCA II	27.87 ± 5.00 - 86.61 ± 5.71
2a-e	hCA II	27.87 ± 5.00 - 86.61 ± 5.71
1a-e	AChE	1.15 ± 0.19 - 8.89 ± 0.49
2a-e	AChE	1.15 ± 0.19 - 8.89 ± 0.49

Table 3: Anthelmintic Activity of 2-Substituted-4,5-Diphenyl Imidazoles (1% m/V concentration) [\[14\]](#)

Compound	Paralysis Time (min)	Death Time (min)
1b (2-[2-hydroxyphenyl]-4,5-diphenyl imidazole)	0.24	0.39
1c (2-[3-methoxyphenyl]-4,5-diphenyl imidazole)	0.42	1.15
1e (2-[2-phenylethenyl]-4,5-diphenyl imidazole)	0.35	0.58
1g (2-[4-fluorophenyl]-4,5-diphenyl imidazole)	0.31	0.46
1h (2-[3-nitrophenyl]-4,5-diphenyl imidazole)	0.29	0.42
Albendazole (Standard)	0.54	2.16
Piperazine Citrate (Standard)	0.58	2.47

Section 5: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antibacterial Activity Evaluation (Liquid Dilution Method)[11]

The antibacterial activity of the synthesized 4,5-diphenylimidazole-2-thiol derivatives was evaluated against Gram-negative bacteria (*Pseudomonas aeruginosa* and *Escherichia coli*) and Gram-positive bacteria (*Staphylococcus aureus* and *Enterococcus faecalis*) in a 96-well plate using the liquid dilution method. Ciprofloxacin was used as a reference drug. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined.

Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays[9]

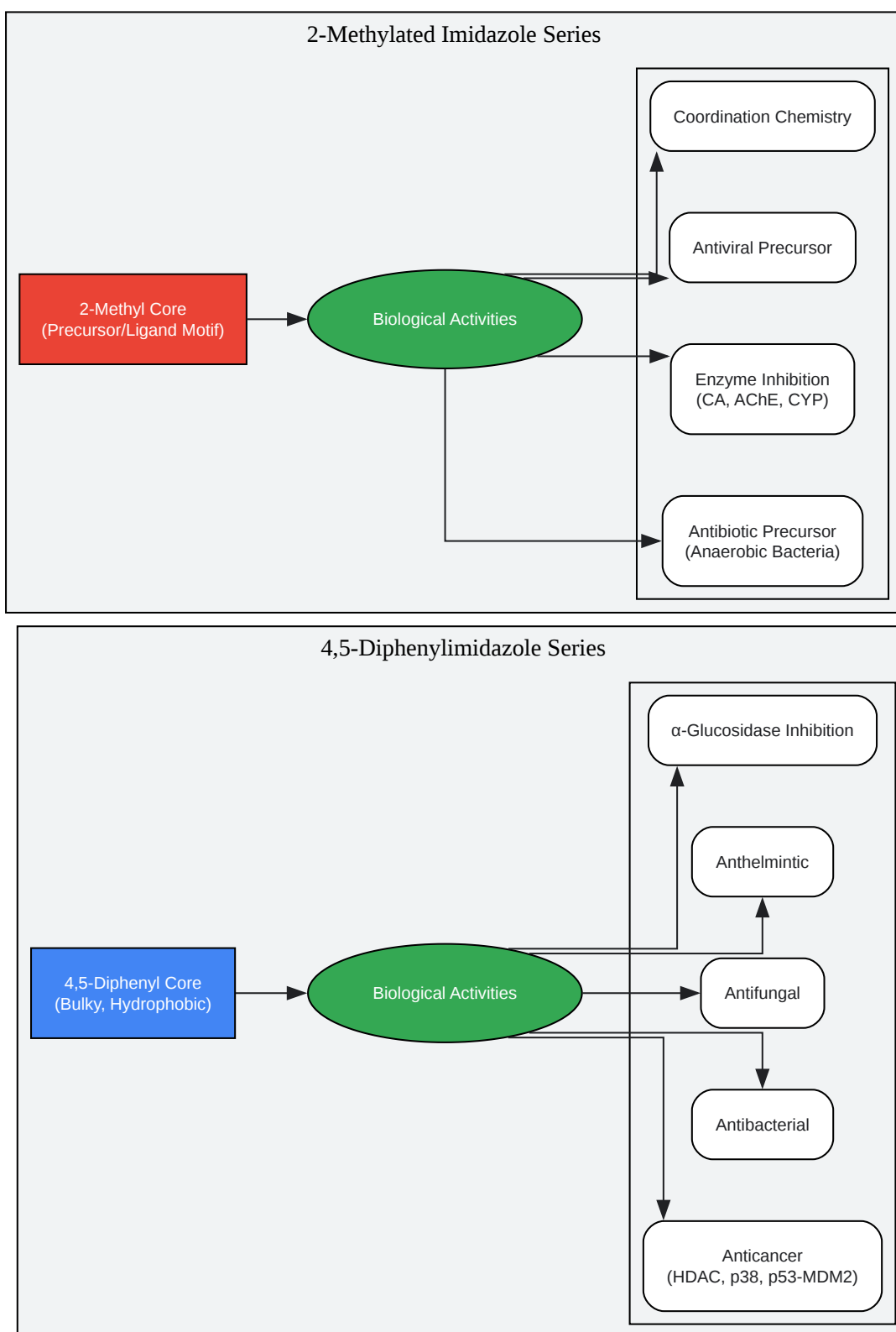
The inhibitory effects of the novel 2-methylimidazolium salts on human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) were determined. The K_i values were calculated from dose-response curves. The specific experimental details for these enzymatic assays can be found in the cited reference.

Anthelmintic Activity Screening[14]

The anthelmintic activity of the 2-substituted-4,5-diphenyl imidazoles was evaluated on adult earthworms. The compounds were tested at a concentration of 1% (m/V). The time taken for paralysis and the time of death for the worms were recorded. Albendazole and piperazine citrate were used as standard drugs for comparison.

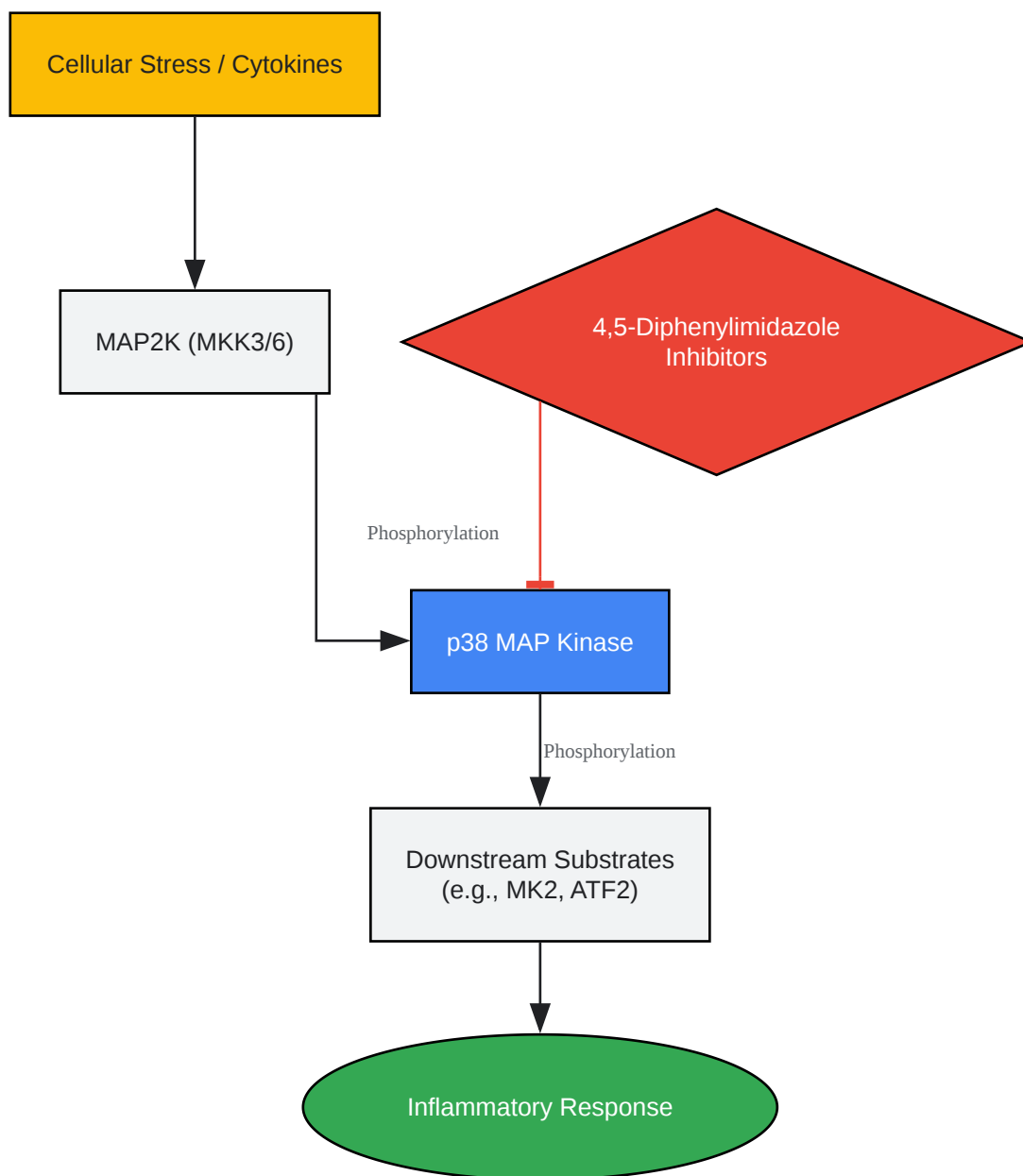
Section 6: Visualizations

The following diagrams illustrate key concepts related to the SAR of these imidazole series.



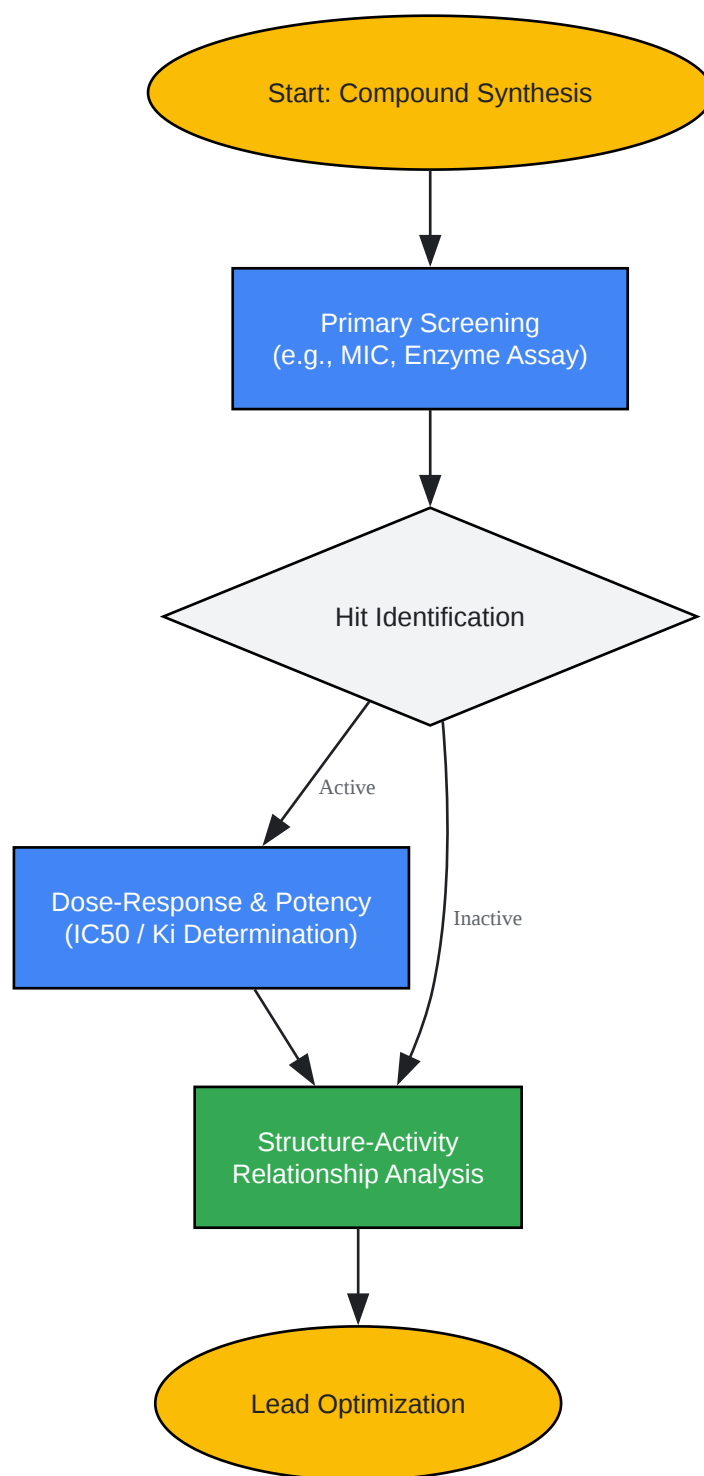
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Caption: Comparative SAR of 4,5-diphenyl vs. 2-methylated imidazoles.



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Caption: Inhibition of the p38 MAP kinase pathway by 4,5-diphenylimidazoles.



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Caption: General workflow for screening and SAR analysis of imidazole derivatives.

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